![molecular formula C10H8N4O2 B2765287 5-Amino-2-(4-nitrophenyl)pyrimidine CAS No. 131548-43-1](/img/structure/B2765287.png)
5-Amino-2-(4-nitrophenyl)pyrimidine
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Overview
Description
5-Amino-2-(4-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H8N4O2 and a molecular weight of 216.2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of pyrimidines, including 5-Amino-2-(4-nitrophenyl)pyrimidine, often involves multi-step reactions . For instance, one method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization .Molecular Structure Analysis
The molecular structure of 5-Amino-2-(4-nitrophenyl)pyrimidine is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms . The compound also contains an amino group and a nitrophenyl group .Chemical Reactions Analysis
Pyrimidines, including 5-Amino-2-(4-nitrophenyl)pyrimidine, can undergo a variety of chemical reactions. For example, they can participate in reactions with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Scientific Research Applications
Bicyclic Systems
“5-Amino-2-(4-nitrophenyl)pyrimidine” is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Anti-Inflammatory Activities
Pyrimidines, including “5-Amino-2-(4-nitrophenyl)pyrimidine”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Chemotherapeutic Applications
Monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin . “5-Amino-2-(4-nitrophenyl)pyrimidine” could potentially be used in the synthesis of such compounds.
Structure-Activity Relationships (SARs)
The structure-activity relationships (SARs) of pyrimidine derivatives have been discussed in detail . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biological Significance
The biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, including “5-Amino-2-(4-nitrophenyl)pyrimidine”, has been studied extensively . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-8-5-12-10(13-6-8)7-1-3-9(4-2-7)14(15)16/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVKHVDHBHZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(4-nitrophenyl)pyrimidine |
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